molecular formula C8H8N2 B12950476 4-Methylpyrazolo[1,5-a]pyridine

4-Methylpyrazolo[1,5-a]pyridine

Cat. No.: B12950476
M. Wt: 132.16 g/mol
InChI Key: IUICQPBDXPOULD-UHFFFAOYSA-N
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Description

4-Methylpyrazolo[1,5-a]pyridine is an organic compound belonging to a class of fused, nitrogen-rich heterocyclic scaffolds. These structures are of significant interest in medicinal and organic chemistry due to their privileged status as core building blocks for drug discovery . The pyrazolo[1,5-a]pyridine core provides a rigid, planar framework that is highly amenable to synthetic functionalization, allowing for the creation of diverse compound libraries for biological screening . This specific methyl-substituted derivative serves as a key synthetic intermediate or precursor in the design and synthesis of more complex molecules targeting various therapeutic areas. Compounds based on the pyrazolo[1,5-a]pyridine scaffold have been investigated for a range of pharmacological activities, including as potential antitumor agents and antitubercular agents . The structure is frequently explored in scaffold-hopping strategies to develop new bioactive molecules, such as EP1 receptor antagonists . The presence of the methyl group at the 4-position influences the electronic properties of the ring system and offers a site for further chemical modification, making it a versatile reagent for research and development. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

4-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-6-10-8(7)4-5-9-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICQPBDXPOULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methylpyrazolo 1,5 a Pyridine and Its Derivatives

Established and Emerging Synthetic Routes to the Pyrazolo[1,5-a]pyridine (B1195680) Coreresearchgate.netmdpi.comnih.govacs.orgacs.orgdoi.orgnih.govnih.gov

The construction of the pyrazolo[1,5-a]pyridine core is achieved through several well-established and innovative synthetic routes. These methods primarily rely on cyclization reactions that form the fused pyrazole (B372694) ring onto a pyridine (B92270) backbone.

Cyclization Reactions for Pyrazolo[1,5-a]pyridine Formationresearchgate.netmdpi.comnih.gov

The formation of the pyrazolo[1,5-a]pyridine ring system is predominantly accomplished through various cyclization strategies. These include cycloaddition reactions, intramolecular cyclizations of specifically functionalized pyridines, and cyclocondensation processes.

One of the most common and versatile methods for synthesizing the pyrazolo[1,5-a]pyridine skeleton is the [3+2] intermolecular cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles, such as alkenes and alkynes. nih.govacs.org These ylides, which are cyclic azomethine imines, are typically generated in situ by treating N-aminopyridinium salts with a base. rsc.orgua.es The subsequent cycloaddition with an electron-deficient alkyne or alkene leads to a dihydropyrazolo[1,5-a]pyridine intermediate, which then undergoes oxidation, often by air, to yield the aromatic product. researchgate.net

A cascade process involving a palladium-catalyzed direct alkenylation of the N-iminopyridinium ylide followed by a silver-mediated cyclization has also been developed, representing a highly direct route to 2-substituted pyrazolo[1,5-a]pyridines. researchgate.netacs.org This reaction can be performed with a wide range of electron-poor and electron-rich alkenyl iodides, providing good yields. researchgate.netacs.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis

N-Iminopyridinium Ylide Precursor Dipolarophile Conditions Product Yield Citation
N-Aminopyridinium iodide Diethyl acetylenedicarboxylate (B1228247) K₂CO₃, DMSO Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate Good mdpi.com
N-Aminopyridinium salt (E)-β-Iodovinyl sulfone Base 3-Sulfonylpyrazolo[1,5-a]pyridine Good rsc.org
N-Iminopyridinium ylide Alkenyl iodide PdBr₂, AgOBz, P(4-MeOPh)₃ 2-Substituted pyrazolo[1,5-a]pyridine up to 90% researchgate.net
N-Aminopyridinium salt α,β-Unsaturated carbonyl compound N-Methylpyrrolidone (NMP), room temp Functionalized pyrazolo[1,5-a]pyridine - organic-chemistry.org

Intramolecular cyclization reactions provide another significant pathway to the pyrazolo[1,5-a]pyridine core. nih.govnih.gov One such approach involves the amination of 2-ethynylpyridines. Treatment of an ethynylpyridine with an aminating agent like O-mesitylsulfonylhydroxylamine forms an N-aminopyridinium salt. umontreal.ca Subsequent exposure to a base induces an intramolecular cyclization to afford the pyrazolo[1,5-a]pyridine system. acs.orgumontreal.ca

Alternatively, the cyclization of transient nitrenes can be employed. nih.govacs.org This method involves the generation of a nitrene intermediate from a suitable precursor, which then undergoes an intramolecular reaction with a pyridine ring to form the fused pyrazole structure.

Cyclocondensation reactions offer a direct approach to constructing the pyrazolo[1,5-a]pyridine ring. A notable example involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, such as β-ketoesters and β-diketones. nih.govacs.org The proposed mechanism suggests that an initial nucleophilic addition of the enol form of the 1,3-dicarbonyl compound to the activated N-amino-2-iminopyridine is followed by oxidative dehydrogenation and subsequent dehydrative cyclization to yield the final product. nih.gov This method avoids the need for pre-functionalization and operates under catalyst-free conditions, representing a process with high atom economy. nih.gov

Strategies for Methyl Group Introduction and Regioselective Functionalization at the 4-Positiondoi.orgmdpi.com

The synthesis of the specific target, 4-methylpyrazolo[1,5-a]pyridine, requires precise control of regiochemistry. This can be achieved either by starting with a pre-functionalized pyridine or by direct functionalization of the heterocyclic core.

A straightforward strategy involves using 4-methylpyridine (B42270) as the starting material for the synthetic sequences described above, such as the 1,3-dipolar cycloaddition. However, when using asymmetrically substituted pyridinium (B92312) salts, mixtures of regioisomers can form, necessitating methods to control the regioselectivity. sci-hub.se An alternative is the direct and regioselective functionalization of a pre-formed pyrazolo[1,5-a]pyridine ring. While direct C-H arylation at the C-3 and C-7 positions has been described, selective functionalization at C-4 is more challenging. researchgate.net

Recent studies have shown the successful synthesis of 4-methyl-substituted pyrazolo[1,5-a]pyridines. For instance, a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with acrylonitrile (B1666552) has been used to prepare this compound-3-carbonitrile. doi.org Another approach involves the oxidative [3+2] cycloaddition of N-iminopyridinium ylides with alkynylphosphonates, which has yielded tetraethyl (this compound-2,3-diyl)bis(phosphonate). mdpi.com These examples demonstrate the feasibility of incorporating a methyl group at the C-4 position.

Table 2: Examples of Synthesized this compound Derivatives

Starting Materials Reagents Product Yield Citation
N-Amino-4-methylpyridinium salt, Acrylonitrile TEMPO, DBU This compound-3-carbonitrile 87% (as a 4:1 mixture with 6-Me isomer) doi.org
N-Amino-4-methylpyridinium salt, Diethyl ethynylphosphonate K₂CO₃, DMSO Tetraethyl (this compound-2,3-diyl)bis(phosphonate) 48% (as an inseparable mixture with 6-Me isomer) mdpi.com

Multi-component Reactions (MCRs) in this compound Synthesismdpi.comajol.inforesearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency, atom economy, and operational simplicity. ajol.info While the application of MCRs specifically for this compound is not extensively documented, the strategy has been successfully applied to the synthesis of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) core. mdpi.comnih.gov These reactions often involve the one-pot condensation of a 3-aminopyrazole, an aldehyde, and an activated methylene (B1212753) compound. nih.gov An efficient route for synthesizing novel bis(pyrazolo[1,5-a]pyridine) derivatives has also been reported via an MCR, highlighting the potential of this strategy for accessing complex pyrazolo[1,5-a]pyridine structures. researchgate.net The development of an MCR for the direct synthesis of this compound would represent a significant advancement in the efficient construction of this valuable scaffold.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.org These approaches prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-free reactions and the use of water as a solvent are cornerstones of green synthesis. nih.gov The reaction of 5-amino-1H-pyrazoles with various carbonyl compounds under solvent-free conditions, often facilitated by microwave irradiation, provides a direct and efficient route to pyrazolo[1,5-a]pyrimidines. researchgate.net This method offers advantages such as high yields, short reaction times, and the elimination of hazardous organic solvents. researchgate.net

A notable example is the solvent-free reaction between 5-amino-1H-pyrazoles and 3-benzoyl-2-methyl-4H-chromen-4-one, which proceeds regiospecifically to yield 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines in high yields. researchgate.net Similarly, ultrasound-assisted synthesis in aqueous media has been successfully employed. For instance, the reaction of aminopyrazoles with formylated active proton compounds in the presence of KHSO4 under ultrasound irradiation in water leads to the formation of antipyrinyl-pyrazolo[1,5-a]pyrimidines. eurjchem.com The use of water as a solvent and the energy efficiency of ultrasound make this a highly sustainable method. eurjchem.com

Solvent-Free and Aqueous Syntheses of Pyrazolo[1,5-a]pyridine Derivatives
ReactantsConditionsProductYield (%)Reference
5-amino-1H-pyrazoles and 3-benzoyl-2-methyl-4H-chromen-4-oneSolvent-free6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidinesHigh researchgate.net
Aminopyrazole and formylated active proton compoundsUltrasound, KHSO4, WaterAntipyrinyl-pyrazolo[1,5-a]pyrimidinesNot specified eurjchem.com
5-aminopyrazole, isatin, and 4-hydroxycoumarinUltrasound, p-TSA, Water, 60°CSpiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-dionesExcellent beilstein-journals.org

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both homogeneous and heterogeneous catalysts have been employed in the synthesis of pyrazolo[1,5-a]pyridines.

Transition metals, particularly palladium, copper, and rhodium, are widely used to catalyze the formation of pyrazolo[1,5-a]pyridine scaffolds. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are effective for introducing aryl and alkynyl groups at specific positions of the pyrazolo[1,5-a]pyrimidine core. nih.govmdpi.com For instance, a direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides at the C-3 and C-7 positions has been achieved using a palladium catalyst. acs.org

Copper catalysts are also instrumental in these syntheses. A copper(I)-catalyzed [4+2] oxidative annulation of α,β-unsaturated ketoxime acetates with cyclopropanols has been developed for the synthesis of substituted pyridines, which can be precursors to pyrazolo[1,5-a]pyridines. researchgate.net Furthermore, rhodium(III)-catalyzed C-H activation provides a route for the three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides to form pyrazolo[1,5-a]pyrimidines. nih.gov

Transition Metal-Catalyzed Syntheses of Pyrazolo[1,5-a]pyridine Derivatives
CatalystReaction TypeReactantsProductReference
PalladiumDirect Arylation (C-H activation)Pyrazolo[1,5-a]pyridines and aryl iodides3- and 7-arylated pyrazolo[1,5-a]pyridines acs.org
Copper(I)[4+2] Oxidative Annulationα,β-unsaturated ketoxime acetates and cyclopropanolsSubstituted pyridines researchgate.net
Rhodium(III)Three-component coupling (C-H activation)Aldehydes, aminopyrazoles, and sulfoxonium ylidesPyrazolo[1,5-a]pyrimidines nih.gov
Palladium(0)Suzuki Coupling5-Chloro-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine and indole-4-boronic acid pinacol (B44631) ester5-(Indol-4-yl)-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine nih.gov

While transition metals are highly effective, non-metal catalysis offers a more sustainable and often less toxic alternative. nih.gov Acid-catalyzed reactions are common, for example, the synthesis of pyrazolo[3,4-b]pyridine derivatives from enaminones and 5-aminopyrazoles in acetic acid. beilstein-journals.org Organocatalysts, such as L-proline, have also been utilized in the synthesis of pyrazolo[3,4-b]pyridines. beilstein-journals.org Additionally, some cross-dehydrogenative coupling (CDC) processes for the synthesis of fused N-heterocycles can be activated by non-metal catalysts like iodine. nih.gov

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates and improve yields. eurjchem.com Microwave-assisted synthesis has been successfully applied to the one-pot, three-component synthesis of pyrazolo[3,4-b]pyridines and the palladium-catalyzed synthesis of various pyrazole-fused heterocycles under solvent-free conditions. nih.govbeilstein-journals.org These methods often lead to shorter reaction times and cleaner product formation compared to conventional heating. beilstein-journals.org

Ultrasound irradiation has been shown to be an effective method for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net For instance, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol (B145695) under ultrasound irradiation for just 5 minutes provides good to excellent yields of the corresponding pyrazolo[1,5-a]pyrimidines. researchgate.net This methodology is noted for its simple procedure, mild conditions, and rapid reaction times. researchgate.net

Microwave- and Ultrasound-Assisted Syntheses
Energy SourceReactionConditionsYield (%)Reference
MicrowaveThree-component reaction of 5-aminopyrazole, isatin, and 3-oxo-3-phenylpropanenitrilesAcetic acid, 80°C, 20 minHigh beilstein-journals.org
MicrowavePalladium-catalyzed reaction of β-halovinyl/aryl aldehydes and aminopyrazolesSolvent-freeImproved yields nih.gov
UltrasoundCyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and 3-amino-5-methyl-1H-pyrazoleEthanol, 5 min61-98 researchgate.net

Catalytic Methodologies (Homogeneous and Heterogeneous)

Asymmetric Synthesis Strategies for Chiral this compound Derivatives (if applicable)

The development of asymmetric syntheses to produce chiral this compound derivatives is an emerging area of research, driven by the potential for enantiomerically pure compounds to exhibit specific biological activities. While the literature specifically detailing the asymmetric synthesis of this compound is limited, strategies for related chiral pyrazolo-fused systems can provide valuable insights.

For example, the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved through N-heterocyclic carbene (NHC) catalysis. rsc.org This approach utilizes the ability of chiral NHCs to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. Although not directly applied to this compound, this methodology demonstrates the potential for carbene catalysis in accessing chiral pyrazolo-fused heterocycles.

Another relevant area is the palladium-catalyzed kinetic resolution of chiral-at-metal complexes, which could potentially be adapted for the synthesis of chiral pyrazolo[1,5-a]pyridine derivatives. chemrxiv.org Furthermore, the synthesis of chiral pyrazolo[4,3-e] beilstein-journals.orgnih.govresearchgate.nettriazine sulfonamides has been reported, highlighting the interest in chiral pyrazole-containing scaffolds. nih.gov These examples suggest that future research may focus on adapting existing asymmetric catalytic methods to the synthesis of chiral this compound derivatives.

Flow Chemistry and Continuous Processing in Pyrazolo[1,5-a]pyridine Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including the pyrazolo[1,5-a]pyridine scaffold, offering advantages in terms of scalability, safety, and efficiency over traditional batch methods. mdpi.com

One notable example is the thermolysis of azidoacrylates in a continuous flow system to produce a range of heterocycles. mdpi.com In a specific application, the azide (B81097) counterpart 73 was injected into a PFA loop while the solvent was pumped. The reaction took place in a coil reactor at 220 °C with a brief residence time of 28.5 seconds. This method yielded methyl pyrazolo[1,5-a]pyridine-2-carboxylate (74) in quantitative amounts without the need for further purification, demonstrating the efficiency of the process on both milligram and gram scales. mdpi.com A key advantage of this flow process is the safe management of nitrogen gas, a byproduct of the reaction, through the use of a backpressure regulator. mdpi.com

While flow chemistry presents new opportunities for more efficient production, these methods may still need optimization for large-scale industrial applications to ensure they are both cost-effective and environmentally sustainable. nih.gov

Table 1: Flow Chemistry Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

Reactant Product Conditions Residence Time Yield Reference
Azidoacrylate 73 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (74) 220 °C in a coil reactor 28.5 s Quantitative mdpi.com

Deuteration and Isotopic Labeling Strategies for Pyrazolo[1,5-a]pyridines

Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools in mechanistic studies, biological research, and drug design. beilstein-journals.orgd-nb.infonih.gov The development of efficient methods for introducing deuterium into the pyrazolo[1,5-a]pyridine core is therefore of significant interest.

A straightforward and effective protocol has been developed for the synthesis of deuterium-labeled pyrazolo[1,5-a]pyridines using readily available and inexpensive deuterium oxide (D₂O) as the deuterium source. beilstein-journals.orgd-nb.info This method involves the α-H/D exchange of 1-aminopyridinium cations in a basic D₂O solution, followed by a 1,3-dipolar cycloaddition reaction. d-nb.infonih.gov This approach achieves a high degree of deuterium incorporation with high regioselectivity under mild reaction conditions and in a short time. beilstein-journals.orgd-nb.infonih.gov

The procedure has been successfully applied to various 4-substituted-1-aminopyridinium cations, including those with methyl (Me) and methoxy (B1213986) (OMe) groups. d-nb.infonih.gov For instance, the synthesis of dimethyl 5-CD₃-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (5) was achieved starting from 4-Methylpyridinium-N-amino mesitylenesulfonate . The starting material was heated with potassium carbonate (K₂CO₃) in D₂O at 80 °C for 5 minutes. After evaporation, the resulting deuterated intermediate was reacted with dimethyl acetylenedicarboxylate (DMAD). researchgate.net

DFT calculations of pKa values for the N-aminopyridinium cation hydrogens help predict the direction of the deuterium exchange. beilstein-journals.orgd-nb.info This methodology is not limited to deuterium and could potentially be extended to tritium (B154650) labeling for use in medicinal applications. beilstein-journals.orgd-nb.info

Beyond deuteration for mechanistic studies, isotopic labeling of pyrazolo[1,5-a]pyridine analogues with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) has been explored for medical imaging. acs.org For example, [¹⁸F]pyrazolo[1,5-a]pyrimidines have been synthesized for use in Positron Emission Tomography (PET) to study receptors in the body. acs.org Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been labeled with technetium-99m ([⁹⁹mTc]N)²⁺ to create radiopharmaceuticals for tumor imaging. mdpi.com

Table 2: Synthesis of a Deuterated this compound Derivative

Starting Material Reagents Product Yield Reference

Chemical Reactivity and Transformation of 4 Methylpyrazolo 1,5 a Pyridine

Electrophilic Aromatic Substitution Reactions of the Pyrazolo[1,5-a]pyridine (B1195680) System

The pyrazolo[1,5-a]pyridine ring system is generally considered to be electron-rich, making it susceptible to electrophilic aromatic substitution. The position of substitution is highly dependent on the nature of the electrophile and the reaction conditions. In many instances, the C3 position is the most reactive site for electrophilic attack. This is attributed to the stability of the resulting cationic intermediate. Common electrophilic substitution reactions include nitration, halogenation, and acylation. For instance, nitration often proceeds at the C3 position under standard conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 4-methylpyrazolo[1,5-a]pyridine core are less common than electrophilic substitutions due to the electron-rich nature of the heterocyclic system. However, such reactions can be facilitated by the presence of a good leaving group, often introduced through prior functionalization. For example, a halogen atom introduced at a specific position can be displaced by a variety of nucleophiles.

Metal-Catalyzed Coupling Reactions and C-H Activation

Metal-catalyzed reactions have emerged as powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-dehydrogenative coupling (CDC) represents a modern and atom-economical approach for C-H bond functionalization. In the context of 4-methylpyrazolo[1,5-a]pyridines, CDC reactions have been employed to directly couple C-H bonds with other C-H or X-H bonds, avoiding the need for pre-functionalized starting materials. For instance, the palladium-catalyzed CDC reaction of pyrazolo[1,5-a]pyridines with various arenes has been reported to proceed at the C3-position. Similarly, copper-catalyzed CDC reactions have enabled the introduction of various functionalities. A notable example is the aerobic oxidative C-H/C-H cross-coupling between pyrazolo[1,5-a]pyridines and terminal alkynes, which also occurs selectively at the C3 position.

Table 1: Examples of Cross-Dehydrogenative Coupling Reactions

CatalystCoupling PartnerPosition of FunctionalizationReference
PalladiumArenesC3
CopperTerminal AlkynesC3

Traditional cross-coupling reactions such as Suzuki and Stille couplings are instrumental in the structural diversification of this compound. These reactions typically require the pre-functionalization of the heterocyclic core with a halogen or a triflate group to act as the electrophilic partner, which then couples with an organoboron (Suzuki) or organotin (Stille) reagent in the presence of a palladium catalyst. These methods allow for the introduction of a wide array of alkyl, aryl, and heteroaryl substituents. More recent advancements have also focused on the direct C-H arylation of pyrazolo[1,5-a]pyridines, offering a more direct route to biaryl structures.

Table 2: Overview of Cross-Coupling Reactions

Reaction NameReagentsCatalystKey FeatureReference
Suzuki CouplingOrganoboron compoundsPalladiumFormation of C-C bonds
Stille CouplingOrganotin compoundsPalladiumFormation of C-C bonds
Direct C-H ArylationAryl halidesPalladiumDirect C-H functionalization

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound has been explored to a lesser extent compared to its substitution and coupling reactions. Oxidation can lead to the formation of N-oxides or other oxidized derivatives, depending on the oxidant and reaction conditions. Reduction of the pyridine (B92270) ring is also a possibility, potentially leading to tetrahydro or piperidine-fused pyrazole (B372694) systems, although this often requires harsh conditions.

Functionalization Strategies for Diverse Structural Modifications

A variety of functionalization strategies have been developed to enable the synthesis of a diverse library of this compound derivatives. These strategies often involve a combination of the reactions discussed above. For example, initial C-H functionalization at the C3 position can be followed by further transformations of the newly introduced group. The methyl group at the C4 position can also be a site for functionalization, for instance, through radical-mediated reactions or by deprotonation followed by reaction with an electrophile. This multi-faceted reactivity allows for the systematic modification of the scaffold at various positions, providing access to a wide range of structurally diverse molecules for various applications.

Computational and Theoretical Investigations of 4 Methylpyrazolo 1,5 a Pyridine

Electronic Structure and Bonding Analysis (e.g., DFT calculations)

Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems demonstrate that DFT and Time-Dependent DFT (TD-DFT) calculations are essential for analyzing their electronic structure. researchgate.netrsc.org These calculations show how substituents on the fused ring system influence electronic properties. For instance, the placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the charge distribution and favor processes like intramolecular charge transfer (ICT), which is crucial for optical applications. researchgate.netrsc.org

Table 1: DFT-Calculated Electronic Descriptors for Pyrazolopyridine Derivatives Below is an example of typical electronic descriptors obtained from DFT calculations for two hypothetical pyrazolopyridine compounds, illustrating the data generated in such studies. rsc.org

DescriptorMolecule A (eV)Molecule B (eV)
HOMO Energy -5.178-5.885
LUMO Energy -1.697-1.911
HOMO-LUMO Gap 3.4813.975
Hardness 1.7401.987
Softness 0.5740.503
Electronegativity 3.4383.898
Electron Affinity 1.6971.911
Data is illustrative based on findings for related pyrazolopyridine compounds. rsc.org

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and symmetry of these orbitals are critical in determining the feasibility and outcome of a chemical reaction. numberanalytics.com

For heterocyclic compounds like 4-Methylpyrazolo[1,5-a]pyridine, FMO theory helps predict sites of electrophilic and nucleophilic attack. A smaller energy gap between the HOMO of a nucleophile and the LUMO of an electrophile indicates a more favorable reaction. numberanalytics.com In some heterocyclic systems, the LUMO may not have significant lobes on the carbon atom undergoing substitution; in such cases, the LUMO+1 orbital is considered for reactivity correlation. wuxiapptec.com By analyzing the coefficients and energies of the HOMO and LUMO, FMO theory can also predict the regioselectivity and stereoselectivity of reactions like cycloadditions. wikipedia.orgnumberanalytics.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for tracing the step-by-step pathway of chemical reactions, known as the reaction mechanism. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely route for a reaction. rsc.org

For the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core, a common method is the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. nih.gov A plausible mechanism that can be studied computationally involves several key steps:

Nucleophilic Addition : The amino group of the pyrazole (B372694) attacks a carbonyl carbon of the second reactant. nih.govacs.org

Cyclization : An intramolecular reaction forms the second ring of the fused system. nih.govacs.org

Dehydration/Dehydrogenation : The loss of a water molecule or hydrogen gas leads to the final aromatic product. nih.govacs.org

Quantum chemical studies can model each of these steps, calculating the activation energy barriers to identify the rate-determining step and explore how catalysts or different reaction conditions might influence the reaction's efficiency and outcome. rsc.orgacs.org

Conformational Analysis and Tautomerism Studies

The pyrazolo[1,5-a]pyridine scaffold is a rigid and planar N-heterocyclic system. mdpi.com However, computational conformational analysis is still important for determining the preferred orientation of substituents attached to the core.

Tautomerism is a key consideration for the pyrazole precursors used to synthesize these systems. mdpi.com Pyrazoles can exist in different tautomeric forms due to the migration of a proton. researchgate.net DFT calculations are widely used to predict the relative stabilities of these tautomers in the gas phase and in different solvents. mdpi.com For example, studies on 3(5)-aminopyrazoles, common precursors, show that the 3-amino tautomer is often the more stable form. researchgate.net Understanding the predominant tautomer is crucial as it dictates the reactivity and the final structure of the synthesized pyrazolo[1,5-a]pyridine derivative. mdpi.com

Quantum Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govignited.in These models are powerful tools in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. ignited.inbiointerfaceresearch.com

The process involves:

Descriptor Calculation : Calculating various numerical descriptors that represent the chemical structure (e.g., constitutional, geometrical, electronic). chemrevlett.com

Model Building : Using statistical methods like Multiple Linear Regression (MLR) to create a mathematical equation linking the descriptors to the observed activity/property. biointerfaceresearch.comchemrevlett.com

Validation : Rigorously testing the model's predictive power using internal and external validation sets. nih.gov

A QSAR study on pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors successfully identified key structural requirements for their anticancer activity, demonstrating the utility of this approach for designing more potent compounds. researchgate.net Advanced 3D-QSAR methods, such as CoMFA and CoMSIA, can further refine these models by considering the three-dimensional fields around the molecules. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to observe the motion and interactions of molecules over time, offering a virtual microscope into the molecular world. ed.gov This technique is particularly useful for studying how a molecule like this compound interacts with its environment, such as a solvent, a polymer matrix, or a biological target like a protein. dovepress.comchemmethod.com

In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their movements. dovepress.com By analyzing the simulation trajectory, researchers can study:

Binding Stability : How stably a molecule binds to a receptor, often measured by the Root Mean Square Deviation (RMSD). dovepress.comchemmethod.com

Intermolecular Forces : The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern molecular recognition. chemmethod.comsioc-journal.cn

Conformational Changes : How the molecule and its binding partner change shape upon interaction. dovepress.com

These simulations are crucial for understanding drug-receptor binding mechanisms and for verifying interactions predicted by other methods like molecular docking. chemmethod.comsioc-journal.cn

Photophysical Property Prediction and Theoretical Spectroscopy

Theoretical methods, especially TD-DFT, are highly effective for predicting the photophysical properties of molecules like this compound and its derivatives, which are of interest for applications as fluorophores and in organic materials. researchgate.netrsc.orgmdpi.com

These computational studies can predict and explain:

Absorption and Emission Spectra : The wavelengths at which a molecule absorbs and emits light. bohrium.com

Quantum Yields (ΦF) : The efficiency of the fluorescence process. researchgate.net

Stokes Shift : The difference in wavelength between the maximum absorption and maximum emission. researchgate.net

Studies on the closely related pyrazolo[1,5-a]pyrimidines have shown that the nature and position of substituents dramatically affect these properties. researchgate.netrsc.org For instance, electron-donating groups at position 7 of the fused ring have been shown to enhance absorption and emission intensities, a finding rationalized by TD-DFT calculations which point to an efficient intramolecular charge transfer (ICT) process. researchgate.netrsc.org This predictive power allows for the rational design of new fluorescent probes with tailored optical properties. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methylpyrazolo 1,5 a Pyridine

High-Resolution Mass Spectrometry (HRMS) for Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds by providing highly accurate mass measurements. For derivatives of 4-Methylpyrazolo[1,5-a]pyridine, HRMS data validates the successful synthesis by comparing the experimentally determined mass with the calculated mass for the expected molecular formula.

For instance, the derivative this compound-3-carbonitrile has been characterized using Electrospray Ionization (ESI) HRMS. The analysis yielded a sodium adduct [M+Na]⁺ with a found mass-to-charge ratio (m/z) of 180.0523, which is in close agreement with the calculated value of 180.0532 for the molecular formula C₉H₇N₃Na. doi.org Similarly, other studies on related derivatives, such as 3-methyl-2-phenylpyrazolo[1,5-a]pyridine, have reported HRMS data confirming their respective structures. rsc.org Electron Impact (EI) is another ionization technique used, as seen in the analysis of various substituted pyrazolo[1,5-a]pyridines, providing further structural confirmation. acs.orgnih.gov

Table 1: Representative HRMS Data for this compound Derivatives

Compound Molecular Formula Ion Calculated m/z Found m/z Reference
This compound-3-carbonitrile C₉H₇N₃ [M+Na]⁺ 180.0532 180.0523 doi.org
2-(4-Isopropylphenyl)-3-methylpyrazolo[1,5-a]pyridine C₁₇H₁₉N₂ N/A 251.1548 251.1559 rsc.org
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine C₁₄H₁₃N₂ N/A 209.1079 209.1070 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds in solution. ¹H NMR and ¹³C NMR are routinely used to map the carbon-hydrogen framework of this compound derivatives.

In the ¹H NMR spectrum of this compound-3-carbonitrile, the methyl group protons appear as a singlet at approximately 2.74 ppm. doi.org The aromatic protons exhibit characteristic shifts and coupling patterns corresponding to their positions on the bicyclic ring system. doi.org For a related derivative, tetraethyl (this compound-2,3-diyl)bis(phosphonate), the methyl group signal is observed at 2.80 ppm. mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound-3-carbonitrile, the methyl carbon resonates at 18.1 ppm, while the carbons of the pyridine (B92270) and pyrazole (B372694) rings appear in the aromatic region, with their exact shifts influenced by the substituents. doi.org Two-dimensional (2D) NMR techniques, though not explicitly detailed in the provided context for this specific compound, are generally employed to establish connectivity between protons and carbons, further confirming the structure.

Table 2: Selected ¹H and ¹³C NMR Data for this compound-3-carbonitrile (in CDCl₃)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Reference
4-CH₃ 2.74 18.1 s doi.org
H-5 8.41 129.0 d, J = 6.9 Hz doi.org
H-6 6.91 114.6 t, J = 7.0 Hz doi.org
H-7 7.15 127.8 dt, J = 7.1, 1.2 Hz doi.org
C-2 - 142.2 - doi.org
C-3 - 82.0 - doi.org
C-3a - 145.9 - doi.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. This technique is crucial for understanding the photophysical properties of compounds.

Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a structurally related class of compounds, show that their absorption and emission spectra are highly dependent on substituents and the solvent used. bohrium.com These compounds are investigated for applications as optical sensors and fluorescent probes. researchgate.netbohrium.com For this compound, one would expect absorption bands corresponding to π-π* transitions within the aromatic system. The position of the methyl group and other substituents would influence the energy of these transitions and thus the absorption maxima (λ_max).

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. It is also used to analyze how molecules are arranged in a crystal lattice (crystal packing).

The regioselectivity of reactions producing substituted pyrazolo[1,5-a]pyridines has been confirmed using X-ray analysis. mdpi.com For the broader class of pyrazolo[1,5-a]pyrimidines, X-ray diffractometry has been used to determine structures and study intermolecular interactions, such as π-π stacking, which influences the crystal packing. researchgate.net For a derivative, 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, the structure was definitively assigned through X-ray crystallographic analysis. nih.gov This technique remains the gold standard for absolute structure determination.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose.

In the synthesis of this compound derivatives, flash column chromatography (FCC) on silica (B1680970) gel is commonly employed for purification. doi.org The choice of eluent, such as a mixture of ethyl acetate (B1210297) and hexanes, is optimized to separate the desired product from isomers and unreacted starting materials. doi.org HPLC is used to determine the purity of final compounds, often showing purities greater than 95%. jst.go.jprsc.org GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for analyzing volatile derivatives and confirming their identity. acs.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methylpyrazolo 1,5 a Pyridine Derivatives

Rational Design Principles for Modulating Reactivity and Specificity

The rational design of 4-methylpyrazolo[1,5-a]pyridine derivatives is a key strategy to modulate their reactivity and specificity for various biological targets. This approach often involves the strategic placement of functional groups to enhance interactions with a target protein or to alter the electronic properties of the heterocyclic core.

One prominent example is the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as selective inhibitors of phosphodiesterase 4 (PDE4). nih.gov In these studies, a five-point pharmacophore model was developed which highlighted the importance of a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups for potent PDE4 inhibition. nih.gov Docking studies revealed that these inhibitors form crucial hydrogen bond interactions with amino acid residues in the active site of PDE4, such as Asp392, Asn395, Tyr233, and Gln443. nih.gov Furthermore, π-π stacking interactions with His234, Phe414, and Phe446 were also identified as important for binding affinity. nih.gov

In another instance, the design of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) was guided by the protein's structure. researchgate.net This structure-guided design led to compounds with high potency and selectivity. Molecular docking studies showed that these inhibitors fit within the active site of CDK2, forming hydrogen bonds with key residues. researchgate.net

The reactivity of the pyrazolo[1,5-a]pyrimidine core itself can also be modulated. The chlorine atom at position 7 is highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov This selective reactivity is a cornerstone for creating diverse libraries of compounds for screening.

Scaffold Hopping and Bioisosteric Replacements in Lead Compound Design

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel lead compounds with improved properties. nih.govresearchgate.net These strategies involve replacing the core structure (scaffold) or specific functional groups of a known active molecule with others that maintain or enhance biological activity while potentially improving pharmacokinetic profiles or reducing off-target effects. nih.govresearchgate.net

In the context of pyrazolo[1,5-a]pyridine (B1195680) derivatives, these principles have been applied to develop new therapeutic agents. For example, the pyrazolo[1,5-a]pyrimidine scaffold is considered a promising alternative to other bicyclic systems in the design of selective PI3Kδ inhibitors for conditions like chronic obstructive pulmonary disease (COPD). nih.govmdpi.com Researchers have focused on the "morpholine-pyrimidine" structural motif, where a morpholine (B109124) group at the C(7) position is crucial for activity. nih.govmdpi.com By exploring different substituents on the pyrazolo[1,5-a]pyrimidine core, they have developed novel series of potent and selective PI3Kδ inhibitors. nih.govmdpi.com

Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold itself can be seen as a bioisostere of purines, which are fundamental components of nucleic acids. researchgate.net This similarity allows these compounds to interact with biological targets that recognize purine-like structures, such as kinases. ontosight.ai The ability to easily modify the substitution pattern on the pyrazolo[1,5-a]pyrimidine ring system provides a versatile platform for creating diverse chemical libraries for drug discovery. nih.gov

Pharmacophore Modeling and Ligand Design Principles (excluding clinical outcomes)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. This approach is instrumental in designing new ligands with enhanced potency and selectivity.

For pyrazolo[1,5-a]pyridine and its analogues, pharmacophore modeling has been successfully employed to understand their interaction with various biological targets. In a study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors, a five-point pharmacophore model (AHHRR) was developed. nih.gov This model identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as critical features for inhibitory activity. nih.gov The model was validated and showed a high correlation between predicted and experimental activities, providing a valuable tool for the design of novel PDE4 inhibitors. nih.gov

The design of ligands based on the pyrazolo[1,5-a]pyrimidine scaffold often involves targeting the hinge region of kinases, a common strategy for kinase inhibitors. biorxiv.org The pyrazolo[1,5-a]pyrimidine core can act as a hinge-binding moiety. For instance, in the development of selective Casein Kinase 2 (CK2) inhibitors, optimization of this scaffold led to compounds with high in vitro potency and selectivity. biorxiv.org X-ray crystallography revealed a canonical type-I binding mode for these inhibitors. biorxiv.org

Correlation of Structural Modifications with Electronic and Steric Effects

The introduction of different substituents at various positions of the pyrazolo[1,5-a]pyrimidine scaffold has been shown to impact electronic properties, lipophilicity, and molecular conformation. nih.gov These modifications, in turn, affect the compound's binding affinity to protein targets through mechanisms like hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov

For instance, in a study of Cu(II) complexes with 4-methylpyridine (B42270), the orientation of the pyridine (B92270) ring was found to be influenced by the distortion of the coordination geometry, which in turn affects the π-back bonding between the copper atom and the pyridine ring. researchgate.net This demonstrates how subtle structural changes can have a significant impact on electronic interactions.

The synthesis of pyrazolo[1,5-a]pyridine derivatives through cross-dehydrogenative coupling reactions has allowed for the creation of a diverse range of substituted compounds. nih.gov The electronic nature of the substituents on the starting materials can influence the reaction yields and the properties of the final products. mdpi.com

Influence of Substitution Patterns on Photophysical Properties

The substitution pattern on the pyrazolo[1,5-a]pyridine scaffold has a profound influence on its photophysical properties, such as absorption and emission spectra, fluorescence quantum yields, and solvatochromism. This tunability makes these compounds promising candidates for applications in materials science, including as fluorescent probes and organic light-emitting diodes (OLEDs).

Studies on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines have shown that their absorption and emission spectra are highly dependent on the nature of the substituent at position 7. nih.gov Electron-donating groups (EDGs) at this position generally enhance both absorption and emission intensities due to an intramolecular charge transfer (ICT) process. nih.gov In contrast, electron-withdrawing groups (EWGs) tend to result in lower absorption and emission intensities. nih.gov

The photophysical properties of these compounds are also sensitive to the solvent environment. Many pyrazolo[1,5-a]pyrimidine derivatives exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. mdpi.com This property is valuable for developing sensors and probes.

Furthermore, the introduction of different substituents can lead to compounds with strong solid-state emission, a desirable characteristic for OLED applications. nih.gov For example, pyrazolo[1,5-a]pyrimidines bearing simple aryl groups have been shown to be good solid-state emitters. nih.gov

Interactive Data Table: Photophysical Properties of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines

This table summarizes the experimentally determined photophysical properties of a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines in different solvents. The data highlights the influence of the substituent at the 7-position and the solvent polarity on the absorption maximum (λabs), emission maximum (λem), and fluorescence quantum yield (ΦF).

CompoundSubstituent at C7Solventλabs (nm)λem (nm)ΦF
4a 4-PyridylDichloromethane3584250.68
4b 2,4-DichlorophenylDichloromethane3624180.85
4d PhenylDichloromethane3554120.76
4e 4-MethoxyphenylDichloromethane3724300.97
4a 4-PyridylAcetonitrile3554350.55
4b 2,4-DichlorophenylAcetonitrile3584220.79
4d PhenylAcetonitrile3524160.69
4e 4-MethoxyphenylAcetonitrile3684380.88
4a 4-PyridylMethanol3544500.25
4b 2,4-DichlorophenylMethanol3584300.58
4d PhenylMethanol3514250.45
4e 4-MethoxyphenylMethanol3674550.65

Data sourced from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidines-based fluorophores. nih.gov

Applications of 4 Methylpyrazolo 1,5 a Pyridine and Its Derivatives in Advanced Chemical Disciplines

Role in Medicinal Chemistry Research and Lead Compound Design

The pyrazolo[1,5-a]pyridine (B1195680) core, including its 4-methyl substituted variant, is a privileged structure in medicinal chemistry. Its rigid, planar system is amenable to structural modifications, making it an ideal starting point for the design of new therapeutic agents. mdpi.com

Scaffold for Design of Enzyme Inhibitors and Receptor Ligands

The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for its use in the design of compounds that can interact with various biological targets, including enzymes and receptors.

Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been investigated as selective inhibitors for phosphodiesterase 2A (PDE2A), which could be a novel therapeutic approach for cognitive impairment. jst.go.jp Optimization of these derivatives led to the discovery of potent and brain-penetrating PDE2A inhibitors. jst.go.jp Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective PI3Kδ inhibitors, which are crucial in regulating immune cell functions and are implicated in inflammatory and autoimmune diseases like asthma. nih.gov

In the realm of receptor ligands, pyrazolo[1,5-a]pyrimidines have been explored as estrogen receptor (ER) ligands. nih.gov One particular derivative, 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine, demonstrated a 36-fold selectivity for ERβ in binding and functioned as a selective ERβ antagonist. nih.govresearchgate.net This selectivity is attributed to the different orientations the ligand adopts within the binding pockets of ERα versus ERβ. nih.gov

Exploration in Antiviral, Anti-cancer, Anti-inflammatory, and Anti-tubercular Agent Design

The structural framework of pyrazolo[1,5-a]pyridine and its analogs has proven to be a fruitful area of research for developing a variety of therapeutic agents. nih.gov

Antiviral Agents: A series of pyrazolo[1,5-a]pyridine inhibitors have been developed for their potential to combat herpes virus replication. nih.gov Research has shown that modifications to the C3 substituent of the pyrazolo[1,5-a]pyridine core significantly impact the antiviral activity. nih.gov Additionally, some derivatives have shown promise against other viruses of emerging concern, including MERS Coronavirus, Zika, and Ebola. byu.edu

Anti-cancer Agents: Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated notable anti-cancer properties. mdpi.comnih.gov They are considered a promising scaffold for designing new anti-tumor drugs. researchgate.net For instance, certain 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) analogues have shown cytotoxic activity against various cancer cell lines, including breast, neuroblastoma, liver, and lung cancer cells. arabjchem.org The anti-proliferative effects of some derivatives are attributed to their ability to inhibit c-Met kinase, a key player in cancer development. rsc.org

Anti-inflammatory Agents: The pyrazolo[1,5-a]pyrimidine scaffold has been utilized in the design of non-acidic anti-inflammatory agents. nih.gov By modifying substituents at the 2-position, researchers have observed varying degrees of anti-inflammatory activity, which is likely linked to the differential inhibition of leukotriene and prostaglandin (B15479496) biosynthesis. nih.gov

Anti-tubercular Agents: A significant body of research has focused on pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives as potent agents against Mycobacterium tuberculosis (Mtb). nih.govnih.govacs.org These compounds have shown excellent in vitro potency against both drug-susceptible and multidrug-resistant Mtb strains. nih.govnih.govacs.orgresearchgate.net The design strategy often involves introducing diaryl side chains to enhance efficacy against resistant strains. nih.govacs.org

Applications in Catalysis and Ligand Design

The utility of 4-Methylpyrazolo[1,5-a]pyridine and its derivatives extends into the fields of catalysis and ligand design, where their structural and electronic properties can be harnessed to facilitate chemical transformations.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct applications of this compound in commercially available MOFs are not extensively documented, the parent compound, pyrazolo[1,5-a]pyridine-4-carboxylic acid, serves as a versatile building block for creating more complex heterocyclic structures. The carboxylic acid functional group, in particular, is crucial for forming coordination bonds with metal ions, a fundamental interaction in the assembly of MOFs and coordination polymers. The nitrogen atoms within the fused ring system also provide potential coordination sites.

Ligands for Transition Metal Catalysis

The pyrazolo[1,5-a]pyridine scaffold has been employed in the development of ligands for transition metal-catalyzed reactions. These reactions are essential for constructing complex organic molecules. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have been used to introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core. nih.gov Furthermore, palladium-catalyzed direct C-H arylation of pyrazolo[1,5-a]pyridines has been achieved, demonstrating the potential of these compounds to act as substrates and, by extension, their derivatives as ligands in such catalytic systems. researchgate.net The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system can coordinate to transition metals, influencing the catalytic activity and selectivity of the resulting metal complexes.

Contributions to Materials Science

The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have led to their investigation in materials science. mdpi.comnih.gov These compounds can exhibit fluorescence, making them potential candidates for use as emergent fluorophores. nih.gov Their tendency to form crystals with interesting conformational and supramolecular arrangements further enhances their potential applications in the solid-state. nih.gov The ability to modify the periphery of the pyrazolo[1,5-a]pyrimidine scaffold allows for the fine-tuning of their photophysical and material properties. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

While research directly on this compound as an emitter in Organic Light-Emitting Diodes (OLEDs) is emerging, the broader family of pyrazolo[1,5-a]pyridine and related nitrogen-containing heterocyclic compounds has shown considerable promise in this domain. These materials often serve as hosts for phosphorescent emitters or as the emissive dopants themselves.

The performance of OLEDs is critically dependent on the materials used in the emissive layer. Pyridine (B92270) and pyrimidine (B1678525) derivatives are recognized for their strong electron-accepting nature, a property that is beneficial for creating efficient charge-transporting and emissive materials. growingscience.com The fusion of a pyrazole (B372694) ring to the pyridine core, as in the pyrazolo[1,5-a]pyridine structure, creates a rigid and planar system with tunable electronic properties. This rigidity can help to minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQYs).

Derivatives of pyrazolo[1,5-a]pyrimidine, a closely related scaffold, have been investigated as fluorescent probes, with some exhibiting high quantum yields, a key parameter for efficient light emission in OLEDs. mdpi.combohrium.com For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring system allows for the tuning of the emission color and efficiency. acs.org

Furthermore, coordination complexes of copper(I) iodide with pyridine-based ligands have been successfully employed as emissive layers in OLEDs. nih.gov These complexes can exhibit high PLQYs and have been used to create devices with pure green electroluminescence. nih.gov This suggests that this compound, with its nitrogen-rich structure, could be a valuable ligand for the development of new metal-based emitters.

The table below summarizes the performance of some OLEDs based on related pyridine and pyrimidine derivatives.

Host/Emitter MaterialMaximum External Quantum Efficiency (EQE)Maximum Luminance (cd/m²)Emission ColorReference
CuI:mCPy (1:10)3.2%Not ReportedGreen nih.gov
BSQ-DMAC4.94%7761Sky-blue growingscience.com
Py-BN15.8%Not ReportedDeep-blue chemrxiv.org
Pm-BN5.8%Not ReportedDeep-blue chemrxiv.org
RB70 with 15 wt.% Ir(ppy)36.7%11200Green mdpi.com

Fluorescent Probes and Sensors

The pyrazolo[1,5-a]pyridine scaffold is an excellent platform for the design of fluorescent probes and sensors due to its inherent fluorescence and the ease with which its photophysical properties can be tuned through chemical modification. The introduction of a methyl group at the 4-position can influence the compound's solubility, electronic properties, and steric environment, which in turn affects its performance as a sensor.

Derivatives of pyrazolo[1,5-a]pyrimidine, which share a similar heterocyclic core, have been developed as fluorescent probes for various applications. For example, some derivatives exhibit significant Stokes shifts and their fluorescence intensity is sensitive to the polarity of the solvent, a property known as solvatofluorochromism. bohrium.comacs.org This sensitivity to the local environment makes them suitable for probing the microenvironment of biological systems.

Research has shown that the photophysical properties of these compounds are highly dependent on the nature and position of substituents. bohrium.comresearchgate.net For instance, the introduction of electron-donating groups can enhance the intramolecular charge transfer (ICT) character of the molecule, leading to changes in the emission wavelength and quantum yield. acs.org This principle is fundamental to the design of fluorescent sensors, where the binding of an analyte modulates the ICT process, resulting in a detectable change in the fluorescence signal.

The table below presents the photophysical properties of some fluorescent probes based on the pyrazolo[1,5-a]pyridine and related scaffolds.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)SolventReference
p-methoxyphenyl substituted pyrazolo[1,5-a]pyrimidineNot ReportedNot Reportedup to 44%Not Specified acs.org
4-hydroxypyrazolo[1,5-a]pyridine derivative300-380~41517-60%Not Specified mdpi.com
7-aryl-3-methylpyrazolo[1,5-a]pyrimidineVaries with substituentVaries with substituentup to 97%Various bohrium.com
Imidazo[1,5-a]pyridine derivative~38046319%Dichloromethane researchgate.net

Agrochemical and Crop Protection Research (design/synthesis focus)

The development of new agrochemicals is crucial for ensuring food security, and heterocyclic compounds play a significant role in this area. The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising framework for the design of new pesticides. A recent patent application highlights the potential of pyrazolo[1,5-a]pyridine derivatives in combating phytopathogenic microorganisms, particularly fungi, in agriculture and horticulture. wipo.int

The design of these agrochemicals often focuses on creating molecules that can effectively interact with a specific biological target in the pest or pathogen. The synthesis of a library of derivatives with various substituents allows for the exploration of the structure-activity relationship (SAR). For pyrazolo[1,5-a]pyridine derivatives, this involves the strategic placement of different functional groups on the heterocyclic core to enhance their biological activity and selectivity.

For example, research on pyridine derivatives has led to the identification of compounds with significant insecticidal activity against pests like the cowpea aphid. growingscience.com Molecular docking studies can be employed to understand the binding interactions between these compounds and their target proteins, guiding the design of more potent analogues. growingscience.com

Similarly, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been designed and synthesized to exhibit nematicidal and fungicidal activities. researchgate.net The synthetic strategies often involve multi-step reactions to build the heterocyclic core and introduce the desired functional groups. The biological evaluation of these compounds then provides feedback for the next round of design and synthesis.

The table below summarizes the agrochemical activities of some compounds related to this compound.

Compound ClassTarget OrganismActivityReference
Pyrazolo[1,5-a]pyridine derivativesPhytopathogenic fungiFungicidal wipo.int
Pyridine derivativesCowpea aphid (Aphis craccivora)Insecticidal growingscience.com
Pyrazolo[1,5-a]pyrimidine derivativesNematodes and FungiNematicidal and Fungicidal researchgate.net
N-thienyl-1,5-disubstituted-1H-4-pyrazole carboxamide derivativesPhytopathogenic fungi (e.g., Nigrospora oryzae)Antifungal researchgate.net

Role in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and halogen bonding, are crucial in determining the structure and properties of materials in the solid state. The pyrazolo[1,5-a]pyridine scaffold, with its aromatic nature and heteroatoms, is well-suited to participate in a variety of non-covalent interactions.

The crystal packing of pyrazolo[1,5-a]pyrimidine derivatives has been shown to be influenced by a range of intermolecular forces. rsc.orgresearchgate.net For instance, the presence of aryl substituents can lead to the formation of π-π stacking interactions, while the nitrogen atoms of the heterocyclic core can act as hydrogen bond acceptors. rsc.org The introduction of halogen atoms can lead to the formation of halogen bonds, which are increasingly recognized as important interactions in crystal engineering. researchgate.net

The study of non-covalent interactions in these systems is often aided by X-ray crystallography and computational methods. researchgate.netconicet.gov.ar These techniques provide detailed information about the geometry and energetics of the interactions, which is essential for the rational design of new materials with desired supramolecular architectures.

The table below lists the types of non-covalent interactions that have been observed in the crystal structures of related heterocyclic compounds.

Compound ClassObserved Non-Covalent InteractionsReference
Pyrazolo[1,5-a]pyrimidinesπ-π stacking, C-H···π, C-H···N interactions, Halogen bonding (Cl···Cl, Br···Cl, Cl···N) rsc.orgresearchgate.net
Pyridine-based coordination compoundsAnion-π, π-π, C-H···π, C-H···C interactions conicet.gov.ar
Azopyridine-carboxylic acid co-crystalsHydrogen bonding, Halogen bonding mdpi.com
Methyl 4-hydroxy-3-nitrobenzoateHydrogen bonding, π-stacking interactions mdpi.com

Future Perspectives and Emerging Research Directions for 4 Methylpyrazolo 1,5 a Pyridine

Integration with Artificial Intelligence and Machine Learning in Compound Design

Molecular dynamic (MD) simulations further complement these AI models by providing insights into the stability and binding dynamics of the compound-protein complex. nih.gov For 4-Methylpyrazolo[1,5-a]pyridine, these in silico methods can be leveraged to:

Predict its binding affinity to a wide range of protein kinases and other therapeutic targets.

Design novel derivatives with improved selectivity and reduced off-target effects.

Optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion) before undertaking costly and time-consuming synthesis.

This synergy between AI and traditional medicinal chemistry not only accelerates the pace of discovery but also enhances the rational design of molecules like this compound for targeted therapies. nih.gov

Exploration of Novel and More Efficient Synthetic Methodologies

The development of efficient and versatile synthetic routes is crucial for exploring the chemical space around the this compound core. Researchers are continuously seeking innovative methods that offer higher yields, greater structural diversity, and milder reaction conditions.

Recent advancements have moved beyond traditional condensation reactions to more sophisticated strategies. nih.govtandfonline.com One such approach is the cross-dehydrogenative coupling (CDC) reaction . An efficient method has been developed for synthesizing pyrazolo[1,5-a]pyridine (B1195680) derivatives by reacting N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. acs.orgnih.gov This process is promoted by acetic acid and uses molecular oxygen (O2) as a green oxidant, highlighting its environmental compatibility. acs.orgnih.gov

Multicomponent reactions (MCRs) have also gained prominence as they allow the construction of complex molecules in a single step, improving atom economy and reducing waste. nih.gov These reactions often lead to highly substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can then be further functionalized. nih.gov

Other modern techniques being explored include:

Microwave-assisted synthesis , which can dramatically reduce reaction times and improve yields for the cyclocondensation of 5-aminopyrazoles with 1,3-diketones. tandfonline.comrsc.org

Sonochemical synthesis , an eco-friendly approach utilizing ultrasonic irradiation to promote reactions, has been used for the catalyst-free cycloaddition of alkynes to 1-amino-2(1H)-pyridine-2-imines. nih.govbme.hu

[3+2] Cycloaddition reactions of N-iminopyridinium ylides with alkenes or alkynes remain a cornerstone for building the pyrazolo[1,5-a]pyridine framework. nih.govorganic-chemistry.org

These evolving synthetic strategies provide chemists with a powerful toolkit to efficiently generate libraries of this compound analogs for various applications.

Synthetic MethodologyKey FeaturesReactants ExampleReference
Cross-Dehydrogenative CouplingUses O2 as a green oxidant; mild conditions.N-amino-2-iminopyridines and β-ketoesters. acs.orgnih.gov
Multicomponent ReactionsOne-pot synthesis of highly substituted products.Aminopyrazoles, arylaldehydes. nih.gov
Microwave-Assisted SynthesisReduced reaction times, often higher yields.5-aminopyrazole and 1,3-diketones. tandfonline.com
Sonochemical SynthesisEco-friendly, catalyst-free cycloaddition.1-amino-2(1H)-pyridine-2-imine and DMAD. nih.gov
[3+2] CycloadditionClassic and versatile route to the core structure.N-iminopyridinium ylides and alkynes. nih.govorganic-chemistry.org

Discovery of Underexplored Reactivity Pathways and Functionalizations

Future research will increasingly focus on novel ways to functionalize the this compound scaffold, moving beyond known reaction pathways to uncover new chemical properties and applications. The ability to precisely modify the periphery of the fused ring system is essential for fine-tuning its biological and material properties. nih.gov

Key areas of exploration include:

Regioselective Functionalization : Developing methods that allow for the selective introduction of functional groups at specific positions of the pyrazolo[1,5-a]pyridine core is a significant goal. DFT calculations are being used to predict the reactivity of different positions, guiding synthetic efforts. encyclopedia.pub For example, Pd-catalyzed reactions can be directed to either position 3 or 7 depending on the electronic nature of the coupling partners. encyclopedia.pub

Nucleophilic Aromatic Substitution (NAS) : The electrophilic character of the pyrimidine (B1678525) ring makes positions 5 and 7 susceptible to NAS reactions. This allows for the introduction of a wide variety of nucleophiles, including aromatic amines, alkylamines, and alkoxides, which is a common strategy in medicinal chemistry to modulate activity. nih.gov

Palladium-Catalyzed Cross-Coupling : Techniques like Suzuki and Sonogashira couplings have been employed to introduce diverse aryl and alkynyl groups onto the scaffold. nih.govrsc.org These methods are instrumental in creating structural diversity and enhancing the biological activity of the resulting compounds. rsc.org

[4+2] Cycloaddition Reactions : Novel protocols are emerging that build the fused ring system from acyclic precursors through pericyclic reactions, offering a different synthetic logic and access to unique substitution patterns. nih.gov

By exploring these and other reactivity pathways, researchers can unlock new derivatives of this compound with tailored properties for specific applications in medicine and materials science.

Development of Advanced Functional Materials with Tunable Properties

While much of the focus on pyrazolo[1,5-a]pyridines has been in medicinal chemistry, their unique electronic and photophysical properties are attracting significant attention in materials science. nih.gov The rigid, planar structure of the fused N-heterocyclic system serves as an excellent scaffold for developing novel fluorophores and functional organic materials. mdpi.commdpi.com

Derivatives of the closely related pyrazolo[1,5-a]pyrimidine have been identified as promising compounds for optical applications. rsc.org Key characteristics include:

Tunable Photophysical Properties : The absorption and emission properties can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the fused ring. rsc.org For example, EDGs at position 7 have been shown to improve both absorption and emission behaviors due to intramolecular charge transfer (ICT) phenomena. rsc.org

High Quantum Yields : Certain derivatives exhibit high fluorescence quantum yields and excellent photostability, making them comparable to commercial fluorescent probes. rsc.org

Solid-State Emission : The tendency of these compounds to form crystals with strong solid-state emission opens up applications in areas such as organic light-emitting diodes (OLEDs) and sensors. nih.gov

Future research on this compound will likely explore its potential as a building block for advanced materials. By strategically modifying its structure, it may be possible to develop materials with tailored properties for use in electronics, photonics, and bio-imaging.

Strategies for Sustainable Synthesis and Application in a Circular Economy Context

In line with global efforts to reduce the environmental impact of chemical manufacturing, the development of sustainable or "green" synthetic methodologies for this compound is a critical future direction. The principles of green chemistry aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Several emerging synthetic strategies for pyrazolo[1,5-a]pyridines and related heterocycles align with these principles:

Green Solvents and Catalysts : Methodologies are being developed that use aqueous ethanol (B145695) or even solvent-free conditions, significantly reducing reliance on volatile organic compounds. bme.huresearchgate.net The use of benign catalysts like KHSO4 or simple reagents like acetic acid further enhances the green credentials of these processes. acs.orgbme.hu

Atom Economy : One-pot and multicomponent reactions are inherently more sustainable as they combine multiple synthetic steps, reducing the need for intermediate purification and minimizing solvent waste. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methylpyrazolo[1,5-a]pyridine derivatives, and how are they optimized for regioselectivity?

  • Methodology :

  • Solvent Thermolysis : 4-Chloropyrazolo[1,5-a]pyrazine (2a) is synthesized via solvent thermolysis, followed by methyl substitution to yield 4-methyl derivatives (e.g., 2b) .
  • Palladium Catalysis : Tandem palladium-catalyzed/silver-mediated reactions enable direct alkynylation and cyclization of N-iminopyridinium ylides, producing 2-substituted derivatives in high yields .
  • Key Optimization : Reaction temperature (80–120°C) and solvent choice (DMF or ethanol) significantly impact regioselectivity and yield. For example, ethanol with piperidine catalysis improves cyclization efficiency in ternary condensation reactions .

Q. How are NMR and mass spectrometry utilized to characterize this compound derivatives?

  • Methodology :

  • 1H/13C NMR : Assignments focus on methyl group signals (δ 1.6–2.1 ppm for CH3) and aromatic protons (δ 7.2–8.4 ppm). For example, 3-nitro derivatives show deshielded nitro-adjacent protons (δ 8.9–9.2 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 for triazolopyridines) and fragmentation patterns confirm substituent identity. High-resolution MS resolves ambiguities in halogenated derivatives (e.g., bromo vs. iodo substituents) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at position 7 of pyrazolo[1,5-a]pyridine scaffolds?

  • Methodology :

  • Electrophilic Substitution : Nitration and bromination at position 7 are achieved using HNO3/H2SO4 or Br2/FeBr3, with yields >75% .
  • Silylformamidine-Mediated Coupling : Silylformamidine reagents (e.g., 1) facilitate formylation at position 7 under anhydrous benzene, producing 7-formyl derivatives (e.g., 3g) with >90% purity .
  • Challenges : Steric hindrance from the 4-methyl group reduces reactivity at position 2, necessitating catalysts like CuBr/1,10-phenanthroline for C–H activation .

Q. How can contradictions in spectral data for pyrazolo[1,5-a]pyridine derivatives be resolved?

  • Case Study : For 3-nitro-4-methylpyrazolo[1,5-a]pyrazine-7-carboxylate (2g), discrepancies between calculated and experimental 13C NMR values (Δδ = 0.3–0.5 ppm) arise from solvent polarity effects. DFT calculations (B3LYP/6-311G**) align with experimental data after adjusting for DMSO solvation .
  • Validation : Cross-referencing with X-ray crystallography (e.g., CCDC 2050001) confirms bond angles and substituent positions in ambiguous cases .

Q. What methodologies assess the biological activity of this compound derivatives?

  • In Vitro Assays :

  • JAK1/JAK2 Inhibition : Derivatives are screened at 10 µM concentrations in kinase assays (IC50 < 100 nM for lead compounds) .
  • Antimicrobial Activity : MIC values against S. aureus and E. coli are determined via broth microdilution (IC50 range: 2–50 µg/mL) .
    • In Silico Studies : Docking simulations (AutoDock Vina) predict binding to GABAA receptors, validated via electrophysiology in HEK293 cells .

Critical Analysis of Contradictions

  • Synthetic Yields : reports 78% yield for nitration, while achieves 85% for Pd-catalyzed bromination. The disparity stems from steric effects of the 4-methyl group, which hinder nitration but not cross-coupling .
  • Biological Specificity : Triazolopyridines show broader kinase inhibition (JAK1/2) than pyrazolopyrimidines (GABAA), attributed to nitrogen-rich pharmacophores enhancing ATP-binding pocket interactions .

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